
Sorbitan, tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sorbitan, tetradecanoate is synthesized through the esterification of sorbitan with myristic acid. The reaction typically involves heating sorbitan and myristic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures (around 150°C) under vacuum conditions to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is heated in a reactor, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Sorbitan, tetradecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water, yielding sorbitan and myristic acid. Transesterification involves the exchange of the ester group with another alcohol or acid .
Common Reagents and Conditions:
Hydrolysis: Typically carried out under acidic or basic conditions with water as the reagent.
Transesterification: Requires an alcohol (e.g., methanol) and a catalyst (e.g., sodium methoxide) under mild heating.
Major Products:
Hydrolysis: Sorbitan and myristic acid.
Transesterification: Sorbitan esters with different fatty acids or alcohols.
Aplicaciones Científicas De Investigación
Sorbitan, tetradecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of drugs.
Industry: Widely used in cosmetics, food, and personal care products as an emulsifying agent.
Mecanismo De Acción
The mechanism of action of sorbitan, tetradecanoate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The hydrophilic-lipophilic balance (HLB) of this compound determines its effectiveness in stabilizing oil-in-water or water-in-oil emulsions .
Comparación Con Compuestos Similares
Sorbitan monostearate: Derived from the esterification of sorbitan with stearic acid.
Sorbitan monolaurate: Derived from the esterification of sorbitan with lauric acid.
Sorbitan monooleate: Derived from the esterification of sorbitan with oleic acid.
Comparison: Sorbitan, tetradecanoate is unique due to its specific fatty acid chain length (myristic acid). This gives it distinct emulsifying properties compared to other sorbitan esters. For example, sorbitan monostearate has a longer fatty acid chain, making it more suitable for stabilizing water-in-oil emulsions, while sorbitan monolaurate has a shorter chain, making it more effective in oil-in-water emulsions .
Propiedades
Número CAS |
63059-79-0 |
|---|---|
Fórmula molecular |
C20H38O6 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] tetradecanoate |
InChI |
InChI=1S/C20H38O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(23)26-17(14-21)20-19(24)16(22)15-25-20/h16-17,19-22,24H,2-15H2,1H3/t16-,17+,19+,20?/m0/s1 |
Clave InChI |
KHCJXZZSXZAYPX-RDNNMJBUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


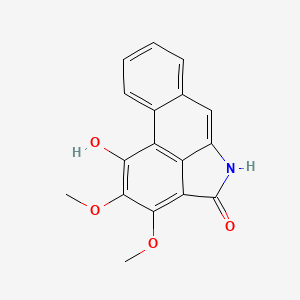

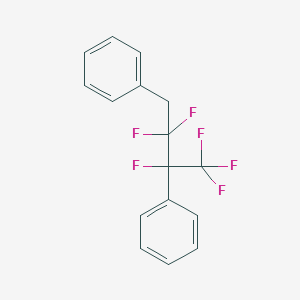
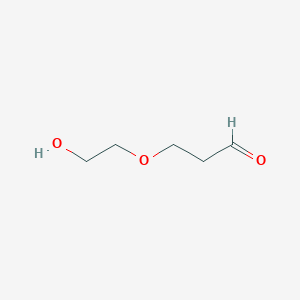

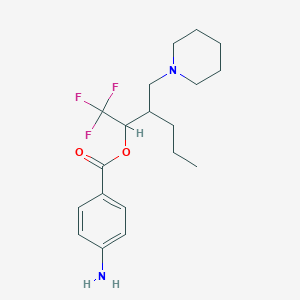
![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)
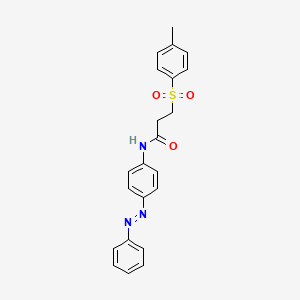
![(2E)-2-[1-(4-ethyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14141547.png)


![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)
![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)

